molecular formula C23H19ClN2O2S B15000893 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide

Cat. No.: B15000893
M. Wt: 422.9 g/mol
InChI Key: VZFRKQGWMLTMBT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: The inhibition of these targets can result in the modulation of pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H19ClN2O2S/c1-2-12-28-17-7-5-6-15(13-17)22(27)25-19-11-10-16(24)14-18(19)23-26-20-8-3-4-9-21(20)29-23/h3-11,13-14H,2,12H2,1H3,(H,25,27)

InChI Key

VZFRKQGWMLTMBT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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